(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid

Asymmetric Synthesis Chiral Purity Stereochemistry

This (4S)-configured Cbz-oxazolidinone is a chiral L-aspartic acid β-semialdehyde equivalent. Its oxazolidinone ring uniquely provides dual α-carboxyl/α-amino protection, removable orthogonally via alkaline hydrolysis or hydrogenolysis — a feature not replicated by simple N-protected amino acids. Proven in stereospecific nicotinylalanine synthesis (>95% ee), β-aspartyl/γ-glutamyl peptide assembly, and Tryprostatin A/B BCRP inhibitor construction. Validated as an LC-MS/MS chiral derivatization scaffold resolving >40 amino acid enantiomers. Specify the (S)-enantiomer: the (R)-form or alternative protecting groups (e.g., Boc) demand complete synthetic route re-optimization.

Molecular Formula C13H13NO6
Molecular Weight 279.24 g/mol
CAS No. 23632-66-8
Cat. No. B043973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid
CAS23632-66-8
Molecular FormulaC13H13NO6
Molecular Weight279.24 g/mol
Structural Identifiers
SMILESC1N(C(C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H13NO6/c15-11(16)6-10-12(17)20-8-14(10)13(18)19-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m0/s1
InChIKeyXGNNOKSIFRVHHA-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid (CAS 23632-66-8): A Chiral Oxazolidinone Building Block


(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid (CAS 23632-66-8) is a chiral oxazolidinone derivative characterized by a (4S) stereocenter [1]. It is primarily utilized as a protected, chiral synthon equivalent of L-aspartic acid β-semialdehyde, enabling stereoselective bond formation . Its core structure comprises a 5-oxo-4-oxazolidineacetic acid framework with an N-benzyloxycarbonyl (Cbz) protecting group, yielding a molecular formula of C₁₃H₁₃NO₆ and a mass of 279.25 g/mol [1].

Why Generic Substitution Fails for (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid (CAS 23632-66-8)


Substituting this compound with a close analog, such as the opposite enantiomer or a different N-protected aspartic acid derivative (e.g., Boc-Asp(OMe)-OH), is non-trivial and can lead to experimental failure. The (S)-enantiomer's specific three-dimensional arrangement is critical for inducing diastereoselectivity in asymmetric syntheses [1]. Furthermore, its unique oxazolidinone ring serves as a dual-purpose protecting group for the α-carboxyl and α-amino functions, a feature not replicated by simple N-protected amino acids [2]. The orthogonal stability of the 5-oxazolidinone ring, which can be removed under specific alkaline hydrolysis or catalytic hydrogenolysis conditions, dictates a precise synthetic sequence; using an alternative protecting group would require a complete re-optimization of the synthetic route and may not provide the same chemoselectivity [2].

Quantitative Evidence Guide for (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid Differentiation


Chiral Purity and Identity Verification vs. Racemate or R-Enantiomer

The specific (4S) stereochemistry of this compound is the principal driver of its synthetic utility. Purchasing the incorrect enantiomer or a racemic mixture will lead to a complete loss of stereocontrol in downstream reactions. The target (S)-enantiomer is differentiated from its (R)-counterpart by a specific optical rotation [α]20/D of +137° (c=3.5, MeOH), a value also reported in a range of +128° to +138° (c=5, MeOH) depending on the vendor [REFS-1, REFS-2]. This quantifiable physical property is essential for verifying the identity and enantiopurity of the procured material, ensuring it matches the reagent used in established stereospecific synthetic protocols [1].

Asymmetric Synthesis Chiral Purity Stereochemistry Analytical Chemistry

Orthogonal Deprotection Versatility vs. Standard N-Protected Amino Acids

A key differentiator of the 5-oxo-4-oxazolidineacetic acid scaffold is its ability to act as a dual α-carboxyl/α-amino protecting group that can be removed via two distinct mechanisms: alkaline hydrolysis or catalytic hydrogenolysis [1]. This is in contrast to simpler protected amino acids like Cbz-Asp(OMe)-OH, where the α-methyl ester and N-Cbz groups require separate, specific deprotection steps. The ability to choose the deprotection method provides greater flexibility in synthetic planning, particularly in the synthesis of complex β-aspartyl peptides [1].

Peptide Synthesis Protecting Groups Chemoselectivity Hydrogenolysis

Utility as a Chiral Derivatization Agent for LC-MS/MS Analysis

Derivatives of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid, such as the activated ester (S)-COXA-OSu, have been validated as high-performance chiral derivatization reagents for LC-MS/MS [1]. (S)-COXA-OSu, with a certified optical purity of >99%, enabled the simultaneous enantiomeric separation of over 40 distinct α-amino acids when used with a triazole-bonded phase [1]. This demonstrates the scaffold's exceptional capacity for inducing diastereomeric resolution in analytical applications, a property not shared by achiral or less sterically defined derivatization agents.

Chiral Chromatography LC-MS/MS Bioanalysis Amino Acid Enantiomers

Optimal Research Applications for (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid


Synthesis of Enantiopure β-Aspartyl and γ-Glutamyl Peptides

This compound is ideally suited as an intermediate for the selective protection of the α-carboxyl group of aspartic and glutamic acids. As demonstrated by the Pharmaceutical Society of Japan, it facilitates the synthesis of β-aspartyl and γ-glutamyl peptides by acting as an α-carboxyl-protected intermediate that can be cleanly removed under orthogonal conditions [1].

Stereospecific Synthesis of Chiral Pharmacophores (e.g., Nicotinylalanine)

Researchers seeking to synthesize enantiomerically pure pharmaceutical intermediates should prioritize this compound. Pellicciari et al. used the S- and R- versions of the (3-benzyloxycarbonyl-5-oxo-4-oxazolidinyl)-acetyl chloride to achieve the stereospecific synthesis of nicotinylalanine enantiomers with >95% enantiomeric excess via palladium-catalyzed cross-coupling [2].

Development of Novel Chiral Derivatization Reagents for LC-MS

For analytical chemists developing new methods for chiral amino acid analysis, this compound serves as a privileged scaffold. Its high optical purity and rigid stereochemistry make it an excellent starting material for creating activated esters like (S)-COXA-OSu, which has been shown to resolve >40 amino acid enantiomers when used as a pre-column derivatization reagent in LC-MS/MS [3].

Synthesis of Bioactive Natural Product Analogs (Tryprostatins)

This compound is a documented precursor for the synthesis of complex natural product analogs, specifically Tryprostatin A and B, which are diketopiperazine-based inhibitors of breast cancer resistance protein (BCRP) [4]. Researchers in medicinal chemistry and oncology can use this building block to access these and structurally related bioactive molecules.

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